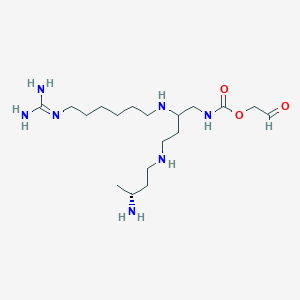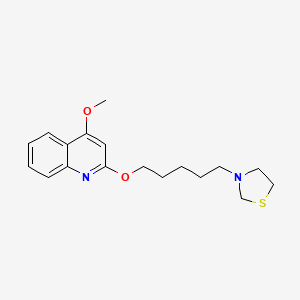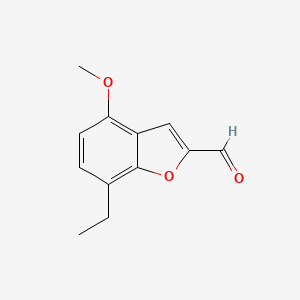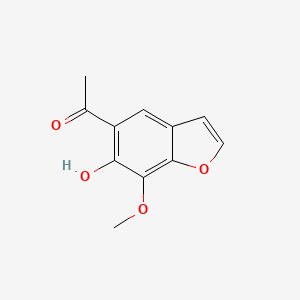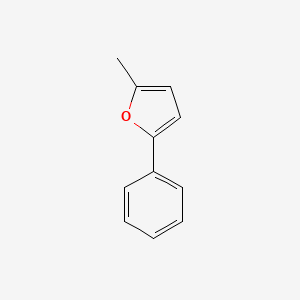
N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)cyclobutanecarboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclobutanecarboxamide core with a butyl group and a 4,5-dimethyl-1,3-oxazol-2-yl substituent. Its distinct chemical structure makes it a subject of interest in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)cyclobutanecarboxamide typically involves the following steps:
Formation of the Oxazole Ring: The 4,5-dimethyl-1,3-oxazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-amino-2-methylpropanol and acetic anhydride.
Attachment of the Butyl Group: The butyl group can be introduced via a nucleophilic substitution reaction using butyl bromide and a suitable base.
Formation of the Cyclobutanecarboxamide Core: The cyclobutanecarboxamide core can be synthesized through a series of reactions involving cyclobutanecarboxylic acid and appropriate amine derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl group or the oxazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Applications De Recherche Scientifique
N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)cyclobutanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)acetamide: Similar structure but with an acetamide core instead of a cyclobutanecarboxamide core.
N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)methylamine: Similar structure but with a methylamine group instead of a cyclobutanecarboxamide core.
Uniqueness
N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)cyclobutanecarboxamide is unique due to its cyclobutanecarboxamide core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
| 57068-38-9 | |
Formule moléculaire |
C14H22N2O2 |
Poids moléculaire |
250.34 g/mol |
Nom IUPAC |
N-butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)cyclobutanecarboxamide |
InChI |
InChI=1S/C14H22N2O2/c1-4-5-9-16(13(17)12-7-6-8-12)14-15-10(2)11(3)18-14/h12H,4-9H2,1-3H3 |
Clé InChI |
OTLZJWTWDQVEFG-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(C1=NC(=C(O1)C)C)C(=O)C2CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N,N-Bis[(2-oxopyrrolidin-1-yl)methyl]-L-leucine](/img/no-structure.png)
![Cis-1-methyl-3-phenyl-3,3a-dihydrocyclohepta[b]pyrrol-2(1H)-one](/img/structure/B12895001.png)
![3-Phenyl-4-[(2,4,6-trimethylphenyl)methyl]-1,2-oxazol-5(2H)-one](/img/structure/B12895005.png)
